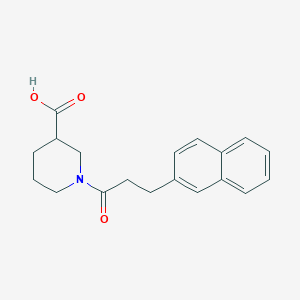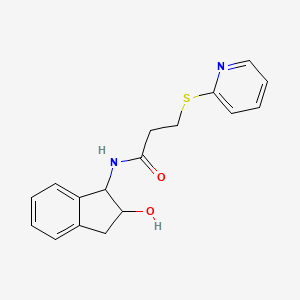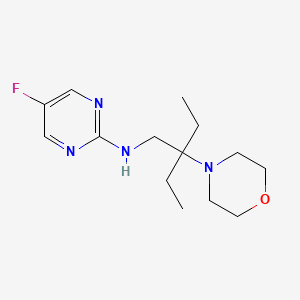![molecular formula C16H18ClNO3 B7640182 2-[[2-(3-Chlorophenyl)cyclopropanecarbonyl]amino]cyclopentane-1-carboxylic acid](/img/structure/B7640182.png)
2-[[2-(3-Chlorophenyl)cyclopropanecarbonyl]amino]cyclopentane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[[2-(3-Chlorophenyl)cyclopropanecarbonyl]amino]cyclopentane-1-carboxylic acid, also known as CPCCOEt, is a synthetic compound that is widely used in scientific research. It belongs to the class of NMDA antagonists, which are compounds that block the activity of N-methyl-D-aspartate (NMDA) receptors in the brain. NMDA receptors are involved in a variety of physiological processes, including learning and memory, and are implicated in several neurological disorders, such as Alzheimer's disease and epilepsy. CPCCOEt has been extensively studied for its potential therapeutic applications in these and other conditions.
Wirkmechanismus
2-[[2-(3-Chlorophenyl)cyclopropanecarbonyl]amino]cyclopentane-1-carboxylic acid exerts its effects by blocking the activity of NMDA receptors in the brain. NMDA receptors are involved in the regulation of synaptic plasticity, which is the ability of neurons to change their connections in response to stimuli. By blocking NMDA receptors, this compound can prevent the excessive activation of these receptors, which can lead to neuronal damage and cell death.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in animal models. It can reduce the levels of pro-inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha, which are involved in the inflammatory response. This compound can also increase the levels of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), which are involved in the growth and survival of neurons. In addition, this compound can reduce the levels of reactive oxygen species (ROS), which are involved in oxidative stress and neuronal damage.
Vorteile Und Einschränkungen Für Laborexperimente
2-[[2-(3-Chlorophenyl)cyclopropanecarbonyl]amino]cyclopentane-1-carboxylic acid has several advantages for use in lab experiments. It is a highly specific NMDA receptor antagonist, which means that it can selectively block the activity of these receptors without affecting other neurotransmitter systems. This compound is also relatively stable and can be stored for long periods of time without degradation. However, this compound has some limitations for use in lab experiments. It is a synthetic compound that requires specialized equipment and expertise for synthesis. In addition, this compound has limited solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 2-[[2-(3-Chlorophenyl)cyclopropanecarbonyl]amino]cyclopentane-1-carboxylic acid. One area of interest is the development of more potent and selective NMDA receptor antagonists based on the structure of this compound. Another area of interest is the investigation of the potential therapeutic applications of this compound in other neurological disorders, such as Parkinson's disease and multiple sclerosis. In addition, future research could explore the mechanism of action of this compound in more detail, including its effects on intracellular signaling pathways and gene expression. Overall, this compound has significant potential as a tool for scientific research and as a therapeutic agent for neurological disorders.
Synthesemethoden
2-[[2-(3-Chlorophenyl)cyclopropanecarbonyl]amino]cyclopentane-1-carboxylic acid can be synthesized through a multi-step process involving several chemical reactions. The first step involves the reaction of 3-chlorobenzaldehyde with cyclopropane carboxylic acid in the presence of a base to form a cyclopropane carboxylic acid derivative. This intermediate is then reacted with ammonia to form an amide, which is subsequently treated with cyclopentanone to form the final product, this compound. The synthesis of this compound is a complex process that requires specialized equipment and expertise.
Wissenschaftliche Forschungsanwendungen
2-[[2-(3-Chlorophenyl)cyclopropanecarbonyl]amino]cyclopentane-1-carboxylic acid has been extensively studied for its potential therapeutic applications in a variety of neurological conditions. It has been shown to have neuroprotective effects in animal models of ischemic stroke, traumatic brain injury, and spinal cord injury. This compound has also been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. In addition, it has been studied for its potential to treat epilepsy and neuropathic pain.
Eigenschaften
IUPAC Name |
2-[[2-(3-chlorophenyl)cyclopropanecarbonyl]amino]cyclopentane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO3/c17-10-4-1-3-9(7-10)12-8-13(12)15(19)18-14-6-2-5-11(14)16(20)21/h1,3-4,7,11-14H,2,5-6,8H2,(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKWYGCMMKLSAKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)NC(=O)C2CC2C3=CC(=CC=C3)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(2-Thiophen-2-yl-1,3-oxazol-4-yl)acetyl]piperidine-4-carboxylic acid](/img/structure/B7640100.png)
![4-methyl-N-[[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]methyl]pentan-2-amine](/img/structure/B7640108.png)
![N-[3-(1-methylsulfanylethyl)phenyl]oxolan-3-amine](/img/structure/B7640115.png)
![N-[1-[4-(2-methylimidazol-1-yl)phenyl]ethyl]-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B7640124.png)
![1-[3-(4-Methyl-1,3-thiazol-2-yl)benzoyl]piperidine-3-carboxylic acid](/img/structure/B7640128.png)


![3-[[3-(2-Methyl-1,3-thiazol-4-yl)benzoyl]amino]propanoic acid](/img/structure/B7640146.png)
![2-[(1-Benzylpyrazole-4-carbonyl)-cyclopropylamino]acetic acid](/img/structure/B7640155.png)
![2-[[2-(Furan-2-yl)cyclopropanecarbonyl]amino]-2-phenylacetic acid](/img/structure/B7640176.png)
![2-[[4-(3,5-Dimethylpyrazol-1-yl)benzoyl]amino]cyclopentane-1-carboxylic acid](/img/structure/B7640181.png)
![N-[2-(cycloheptylamino)ethyl]-2-(1,2,4-triazol-1-ylmethyl)benzamide;hydrochloride](/img/structure/B7640183.png)

![3,5-dimethyl-N-[[4-(methylsulfonylmethyl)phenyl]methyl]cyclohexan-1-amine](/img/structure/B7640192.png)